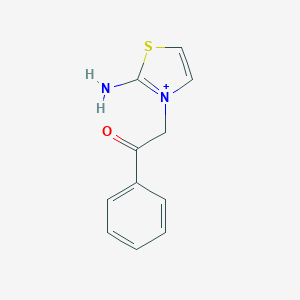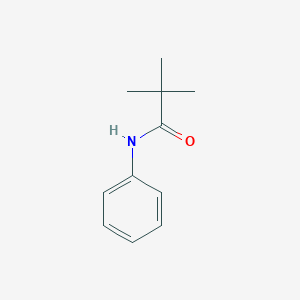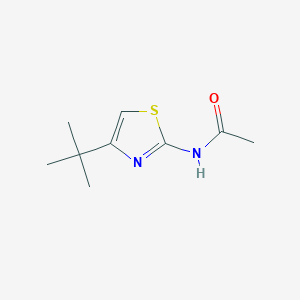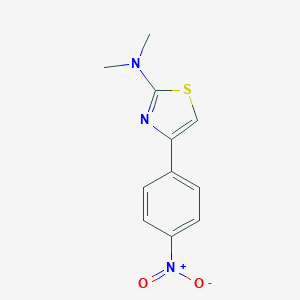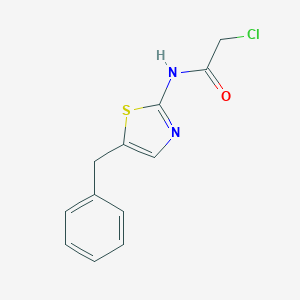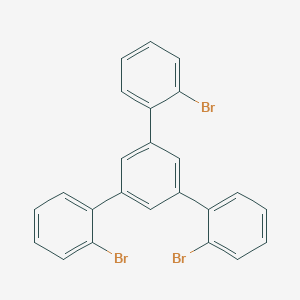
1,3,5-Tris(2-bromofenil)benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(2-bromophenyl)benzene is an aromatic compound characterized by a benzene ring substituted with three 2-bromophenyl groups at the 1, 3, and 5 positions
Aplicaciones Científicas De Investigación
1,3,5-Tris(2-bromophenyl)benzene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of covalent organic frameworks (COFs) and other porous materials.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in drug discovery and development due to its unique structural properties.
Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
Target of Action
The primary target of 1,3,5-Tris(2-bromophenyl)benzene is the formation of two-dimensional (2D) covalent organic frameworks (COFs) . These COFs are synthesized on various substrates such as graphite (001), Cu (111), and Ag (110) . The choice of substrate significantly influences the synthesis .
Mode of Action
1,3,5-Tris(2-bromophenyl)benzene acts as a building block in the on-surface synthesis of COFs . The compound interacts with its targets under ultra-high vacuum conditions . The heating rate and growth temperature are two main factors that impact the size and quality of the pCOFs .
Biochemical Pathways
The compound is involved in the synthesis of COFs, which are a class of porous polymers with potential applications in gas storage, catalysis, and sensing
Result of Action
The action of 1,3,5-Tris(2-bromophenyl)benzene results in the formation of large-scale, non-multihole, and single-layer pCOFs on the Ag (111) surface . The band gap of the pCOFs has been measured to be approximately 3.01 eV .
Action Environment
The action of 1,3,5-Tris(2-bromophenyl)benzene is influenced by environmental factors such as the choice of substrate and the conditions under which the synthesis takes place . For instance, the heating rate and growth temperature have a strong impact on the size and quality of the pCOFs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(2-bromophenyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the Suzuki coupling reaction, where 1,3,5-tribromobenzene is reacted with 2-bromophenylboronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 1,3,5-Tris(2-bromophenyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Tris(2-bromophenyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki and Heck reactions, to form more complex aromatic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate nucleophilic substitution.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed:
Substituted Aromatics: Through substitution reactions.
Extended Aromatic Systems: Via coupling reactions, leading to the formation of larger, more complex molecules.
Comparación Con Compuestos Similares
1,3,5-Tribromobenzene: Similar in structure but lacks the additional phenyl groups, making it less versatile in forming extended aromatic systems.
1,3,5-Tris(4-bromophenyl)benzene: Another isomer with bromine atoms at different positions, leading to different reactivity and applications.
1,3,5-Tris(bromomethyl)benzene: Contains bromomethyl groups instead of bromophenyl, resulting in different chemical behavior and uses.
Uniqueness: 1,3,5-Tris(2-bromophenyl)benzene is unique due to the positioning of the bromine atoms and the phenyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic frameworks and materials with specific properties.
Propiedades
IUPAC Name |
1,3,5-tris(2-bromophenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCRAMFEOFEFKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does TBPB interact with metal surfaces and what are the downstream effects?
A1: TBPB exhibits interesting reactivity when deposited on metal surfaces like copper (Cu(111)) [, ]. Instead of undergoing the expected Ullmann coupling, the steric hindrance from its structure leads to a different reaction pathway. TBPB undergoes chemisorption on the copper surface, which activates the ortho C-H bonds []. This activation triggers dehydrogenative coupling reactions, leading to the formation of novel nanostructures.
Q2: Can TBPB undergo other types of reactions on metal surfaces besides dehydrogenative coupling?
A2: Yes, research has shown that TBPB can undergo dehydrobrominative cross-coupling on silver surfaces []. This unexpected reaction occurs between identical TBPB molecules, leading to the formation of larger structures. The selectivity of this cross-coupling is influenced by the substrate's catalytic activity and molecular assembly effects. Theoretical calculations suggest a reaction mechanism involving regioselective C-H bond activation of debrominated TBPB followed by selective C-C coupling of radical intermediates []. This finding expands the potential applications of TBPB in on-surface synthesis for creating diverse molecular architectures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

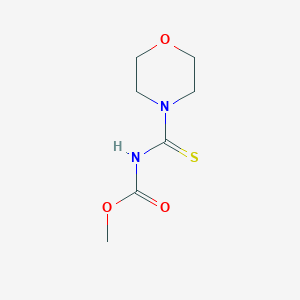
![5-Tert-butyl-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B372285.png)
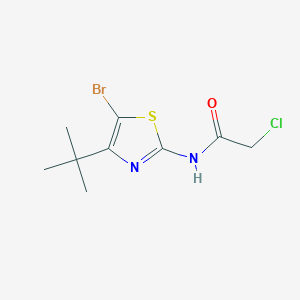
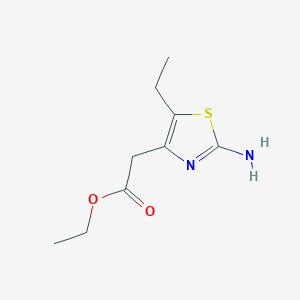
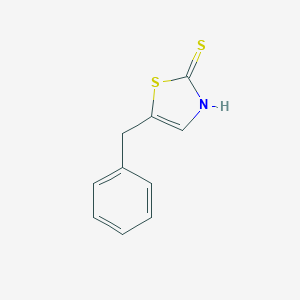
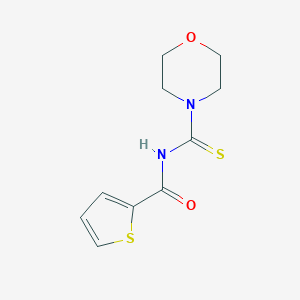
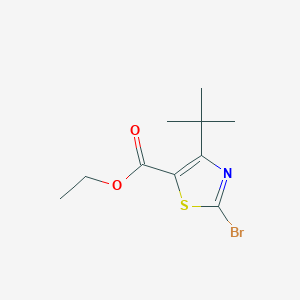
![5-phenyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium](/img/structure/B372298.png)
